
7-Methoxy-2,3,3-trimethyl-2,3-dihydro-isoindol-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-2,3,3-trimethyl-2,3-dihydro-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolones This compound is characterized by its unique structure, which includes a methoxy group at the 7th position and three methyl groups at the 2nd and 3rd positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,3,3-trimethyl-2,3-dihydro-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-methoxy-2,3,3-trimethyl-2,3-dihydro-isoindole with an oxidizing agent to form the desired isoindolone. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions
7-Methoxy-2,3,3-trimethyl-2,3-dihydro-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoindolone to its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoindolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or room temperature, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted isoindolones, alcohols, amines, and quinones. These products are often characterized by their enhanced biological or chemical properties, making them valuable for further research and application.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research has shown its potential as a therapeutic agent for treating diseases like cancer, bacterial infections, and inflammatory disorders.
Industry: The compound is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 7-Methoxy-2,3,3-trimethyl-2,3-dihydro-isoindol-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It influences pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting gene expression and cellular responses.
相似化合物的比较
Similar Compounds
- 7-Methoxy-2,3,3-trimethyl-2,3-dihydro-isoindole
- 7-Methoxy-2,3,3-trimethyl-2,3-dihydro-isoquinoline
- 7-Methoxy-2,3,3-trimethyl-2,3-dihydro-indole
Comparison
Compared to these similar compounds, 7-Methoxy-2,3,3-trimethyl-2,3-dihydro-isoindol-1-one is unique due to its specific structural features and the presence of the isoindolone ring. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of the methoxy group and the specific arrangement of methyl groups also enhance its stability and solubility, further distinguishing it from related compounds.
属性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC 名称 |
7-methoxy-2,3,3-trimethylisoindol-1-one |
InChI |
InChI=1S/C12H15NO2/c1-12(2)8-6-5-7-9(15-4)10(8)11(14)13(12)3/h5-7H,1-4H3 |
InChI 键 |
IEZMNNDRXGLUSA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C(=CC=C2)OC)C(=O)N1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-6-Methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizine-4,8-diamine](/img/structure/B13914766.png)
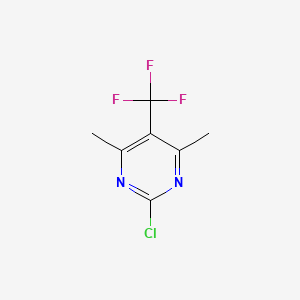

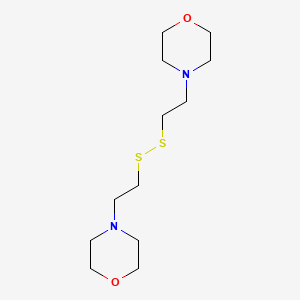

![7-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13914806.png)
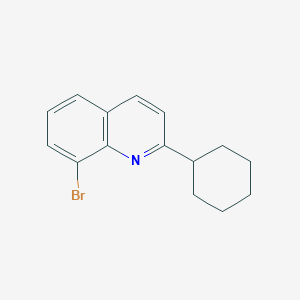

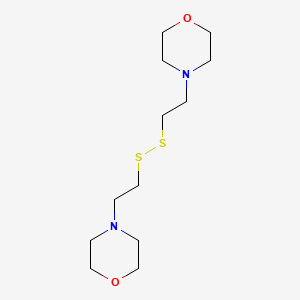

![N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl](/img/structure/B13914845.png)
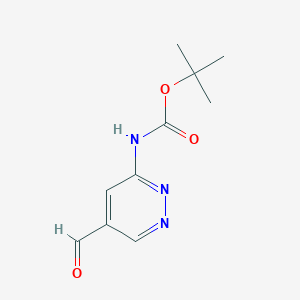
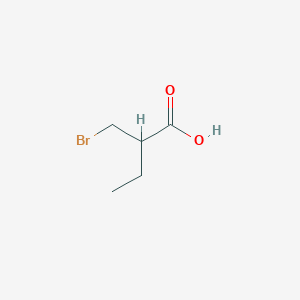
![[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate](/img/structure/B13914851.png)
